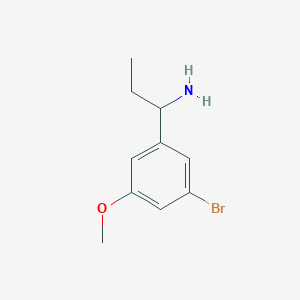

1-(3-Bromo-5-methoxyphenyl)propan-1-amine

Descripción

Propiedades

IUPAC Name |

1-(3-bromo-5-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEMJIUXFDDPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)Br)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method 1: Reduction and Alkylation

Starting Material : 3-Bromo-5-methoxyphenylamine can be synthesized by reducing 1-bromo-3-methoxy-5-nitrobenzene using SnCl2 in ethanol, as described in the yield of 95%.

Alkylation : The resulting amine can be alkylated with propanal or a suitable propan-1-amine precursor to form the target compound. This step typically involves a reductive amination process.

Method 2: Alternative Reduction Conditions

Alternative Reducing Agents : Zinc in tetrahydrofuran (THF) with ammonium chloride can also be used to reduce the nitro group, offering a yield of 92%.

Alkylation : Similar to Method 1, the resulting amine is then alkylated to form the desired compound.

Method 3: Palladium-Catalyzed Reduction

Palladium-Catalyzed Hydrogenation : Another approach involves using palladium on activated charcoal for hydrogenation, which can be applied to reduce nitro groups in the presence of methanol and acetone.

Alkylation : Following reduction, the amine is alkylated to produce the target compound.

Here is a summary of reaction conditions and yields for the reduction steps:

| Method | Reducing Agent | Solvent | Yield |

|---|---|---|---|

| 1 | SnCl2 | Ethanol | 95% |

| 2 | Zn + NH4Cl | THF | 92% |

| 3 | Pd/C + H2 | MeOH/Ac | 96.5% |

Discussion

The choice of reduction method depends on the availability of reagents and the desired yield. SnCl2 in ethanol offers a high yield but requires careful handling due to its corrosive nature. The palladium-catalyzed hydrogenation provides a high yield with milder conditions but requires specialized equipment for hydrogenation.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Bromo-5-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form the corresponding phenylpropan-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in suitable solvents.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenylpropan-1-amine.

Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Aplicaciones Científicas De Investigación

1-(3-Bromo-5-methoxyphenyl)propan-1-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

1-(3-Bromo-5-chloro-2-methoxyphenyl)ethan-1-amine

- Structural Differences : Features additional chlorine at the 5-position and methoxy at the 2-position.

- Physicochemical Properties: Molecular formula C16H17BrClNO2, molar mass 370.67 g/mol .

- Biological Relevance : Increased halogenation may enhance binding to hydrophobic pockets in enzymes or receptors.

1-(2-Fluorophenyl)propan-1-amine hydrochloride

3-(5-Bromo-3-fluoro-2-methoxyphenyl)propan-1-amine

- Structural Differences : Fluorine at the 3-position and methoxy at the 2-position.

- Physicochemical Properties: Molecular formula C10H13BrFNO, molecular weight 262.12 g/mol .

Amine Chain Variants

3-(Piperidin-1-yl)propan-1-amine

1-(3-Isoselenocyanatopropyl)adamantane

- Structural Differences: Adamantane core with isoselenocyanate and propylamine chain.

- Synthesis : Derived from 3-(adamantan-1-yl)propan-1-amine via reductive alkylation .

Notes

- Data Gaps: Limited experimental data on the exact biological activity of 1-(3-Bromo-5-methoxyphenyl)propan-1-amine necessitates further pharmacological profiling.

Actividad Biológica

1-(3-Bromo-5-methoxyphenyl)propan-1-amine, also known as a substituted phenylpropylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of the bromine and methoxy groups on the phenyl ring significantly influences its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Several studies report antiproliferative effects in cancer cell lines.

- Neuropharmacological Effects : Compounds in this class may interact with neurotransmitter systems.

Anticancer Activity

A notable area of research involves the anticancer properties of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines.

Case Study: MCF-7 Cell Line

In a study examining the antiproliferative effects on MCF-7 breast cancer cells, derivatives similar to this compound displayed significant activity. The IC50 values (the concentration required to inhibit cell growth by 50%) ranged from 10 to 33 nM for several analogs, indicating potent activity comparable to established chemotherapeutics like combretastatin A4 (CA-4) .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | 10–33 | Inhibition of tubulin polymerization |

| CA-4 | 3.9 | Inhibition of tubulin polymerization |

The mechanism underlying the anticancer effects involves interaction with tubulin, leading to destabilization of microtubules. This action can cause cell cycle arrest and apoptosis in cancer cells. Flow cytometry studies have shown that treatment with related compounds results in G2/M phase arrest, further corroborating their potential as anticancer agents .

Q & A

Q. What are the key synthetic routes for 1-(3-Bromo-5-methoxyphenyl)propan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves reductive amination or alkylation of intermediates. For example, brominated aryl ketones (e.g., 3-bromo-5-methoxypropiophenone) can be reduced to the corresponding amine using agents like LiAlH₄ in anhydrous ether under controlled temperatures (0°C to RT) . Optimization includes:

- Solvent selection : Anhydrous ether or THF minimizes side reactions.

- Stoichiometry : Excess LiAlH₄ (2:1 molar ratio to substrate) ensures complete reduction.

- Workup : Quenching with aqueous Na₂SO₄ or Na₂CO₃, followed by extraction with EtOAc and drying over MgSO₄, improves yield .

Q. How can the purity and structural integrity of the compound be verified?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate pure fractions.

- Spectroscopy :

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions?

Methodological Answer: The bromine atom at the 3-position acts as a meta-directing group, while the methoxy group at the 5-position is ortho/para-directing. For electrophilic substitution (e.g., nitration), competitive directing effects must be analyzed:

Q. What strategies mitigate competing side reactions during amine protection/deprotection?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during coupling reactions.

- Deprotection : Optimize acidic (e.g., TFA for Boc) or hydrogenolytic (e.g., Pd/C for Bn) conditions to avoid cleavage of the methoxy or bromo groups. Monitor via TLC .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in polar solvents (e.g., methanol/water).

- Refinement : Use SHELXL for structure solution, focusing on torsional angles of the propane-1-amine chain and aryl ring planarity. Compare with analogous structures (e.g., 1-(4-methoxyphenyl) derivatives) .

Key Research Challenges

- Stereochemical Control : The propane-1-amine chain may introduce conformational flexibility, complicating enantioselective synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis could be explored .

- Stability Under Acidic Conditions : The methoxy group may undergo demethylation in strong acids. Use milder conditions (e.g., BBr₃ for selective deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.